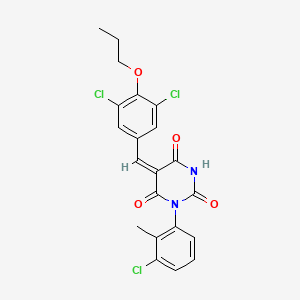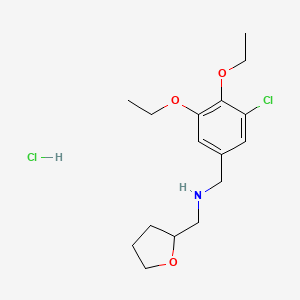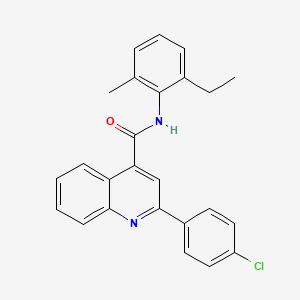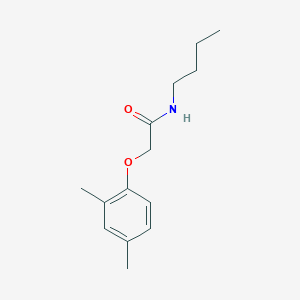![molecular formula C17H28N2S B4752569 N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea](/img/structure/B4752569.png)
N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea
Overview
Description
N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea, also known as BPTU, is a chemical compound that has been widely used in scientific research applications. It is a thiourea derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects. In
Mechanism of Action
N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol and calcium. This results in the inhibition of downstream signaling pathways that are dependent on PKC activity. This compound has been found to be a competitive inhibitor of PKC, with a Ki value in the micromolar range.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects, including the inhibition of PKC-dependent signaling pathways. It has also been found to inhibit glucose uptake in adipocytes and skeletal muscle cells, indicating a potential role in the regulation of glucose metabolism. This compound has also been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, indicating a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea has several advantages for lab experiments, including its high selectivity for PKC alpha and beta isoforms, making it a valuable tool for studying the role of PKC in various cellular processes. It also has a relatively low toxicity profile, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its relatively low potency compared to other PKC inhibitors and its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea, including the development of more potent and selective PKC inhibitors based on its structure. This compound has also been found to have potential as an anti-cancer agent, and further studies are needed to explore its mechanism of action and potential therapeutic applications. Additionally, this compound has been found to have potential in the regulation of glucose metabolism, and further studies are needed to explore its role in diabetes and other metabolic disorders. Finally, this compound has been found to have potential as a tool for studying the role of PKC in various cellular processes, and further studies are needed to explore its applications in this area.
Scientific Research Applications
N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea has been widely used in scientific research applications as a selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in cell signaling, and its dysregulation has been implicated in various diseases, including cancer and diabetes. This compound has been found to selectively inhibit PKC alpha and beta isoforms, making it a valuable tool for studying the role of PKC in various cellular processes. This compound has also been used to study the role of PKC in insulin signaling and glucose uptake.
properties
IUPAC Name |
1-butyl-3-[1-(4-tert-butylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2S/c1-6-7-12-18-16(20)19-13(2)14-8-10-15(11-9-14)17(3,4)5/h8-11,13H,6-7,12H2,1-5H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWFMGCQXFKRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(C)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



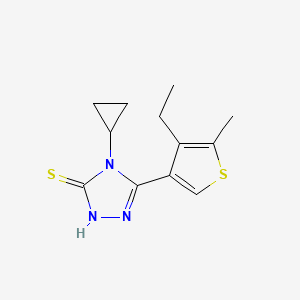
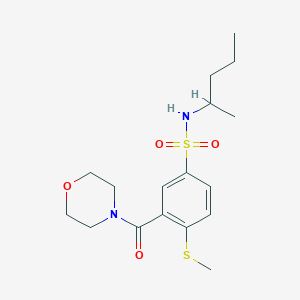
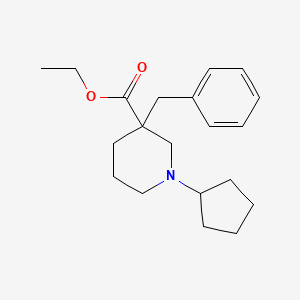
![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)
![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)


